molecular formula C13H9BrClNO3 B275731 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene

1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene

Katalognummer B275731
Molekulargewicht: 342.57 g/mol
InChI-Schlüssel: XTTBWZMAOXBKLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is widely used in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity makes it a useful tool in organic synthesis and drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene have not been extensively studied. However, it is known to be toxic to cells and can induce DNA damage. It has also been shown to have antimicrobial activity against certain bacterial strains.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene in lab experiments is its reactivity, which allows for the synthesis of a variety of compounds. Additionally, it is relatively easy to synthesize and is commercially available. However, its toxicity and potential for DNA damage make it unsuitable for certain experiments, particularly those involving living organisms.

Zukünftige Richtungen

There are several potential future directions for research involving 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene. One area of interest is the development of new drugs and pharmaceuticals based on its unique properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential effects on living organisms. Finally, research could be conducted to explore its potential applications in other areas, such as materials science and nanotechnology.
Conclusion:
In conclusion, 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene is a chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a useful tool in organic synthesis and drug development. However, its toxicity and potential for DNA damage must be taken into account when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential effects on living organisms.

Synthesemethoden

The synthesis of 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene involves the reaction of 2-chlorobenzyl alcohol with 1-bromo-3-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of aryl ethers. It is also used as a precursor for the synthesis of various biologically active compounds. Additionally, 1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene has been used in the development of new drugs and pharmaceuticals.

Eigenschaften

Molekularformel

C13H9BrClNO3

Molekulargewicht

342.57 g/mol

IUPAC-Name

1-bromo-2-[(2-chlorophenyl)methoxy]-3-nitrobenzene

InChI

InChI=1S/C13H9BrClNO3/c14-10-5-3-7-12(16(17)18)13(10)19-8-9-4-1-2-6-11(9)15/h1-7H,8H2

InChI-Schlüssel

XTTBWZMAOXBKLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-])Cl

Kanonische SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.